molecular formula C19H14N4O B2746249 N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide CAS No. 866018-36-2

N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide

Cat. No. B2746249
CAS RN: 866018-36-2
M. Wt: 314.348
InChI Key: WEJPEBFFNMLZQL-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of indole derivatives, like the one , has been a topic of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders . The synthesis of such compounds often involves the investigation of novel methods .


Molecular Structure Analysis

The molecular structure of “N’-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide” is complex, and its analysis would require advanced spectroscopic techniques . Vibrational spectral analysis using FT-IR and FT-Raman spectroscopy can be used to study the molecular equilibrium geometries, IR and Raman intensities, and harmonic vibrational frequencies .


Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Scientific Research Applications

Quantum Dot Sensitization for Solar Cells

Quantum dots (QDs) are nanoscale semiconductor particles with unique electronic properties. Researchers have explored using MFCD03787120 as a sensitizer in QD-based solar cells. By incorporating this compound, they aim to enhance light absorption and improve energy conversion efficiency. The quantum confinement effect in QDs allows for tunable bandgaps, making them promising candidates for next-generation photovoltaics .

Future Directions

The future directions for “N’-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide” and similar compounds could involve further exploration of their synthesis methods, biological activities, and potential applications in medicine . The development of new drugs that display improved activity against resistant strains is a promising area of research .

properties

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O/c24-19(14-7-8-17-13(10-14)4-3-9-20-17)23-22-12-15-11-21-18-6-2-1-5-16(15)18/h1-12,21H,(H,23,24)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJPEBFFNMLZQL-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-1H-indol-3-ylmethylidene]-6-quinolinecarbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.